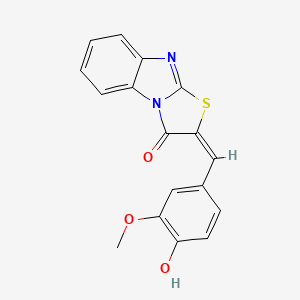

Thiazolo(3,2-a)benzimidazol-3(2H)-one, 2-((4-hydroxy-3-methoxyphenyl)methylene)-

Description

Thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives are fused heterocyclic systems with a bicyclic core comprising thiazole and benzimidazole moieties. The compound 2-((4-hydroxy-3-methoxyphenyl)methylene)-thiazolo[3,2-a]benzimidazol-3(2H)-one (CAS: 1443655-11-5; molecular formula: C₁₇H₁₂N₂O₃S) is synthesized via condensation of thiazolo[3,2-a]benzimidazol-3(2H)-one with 4-hydroxy-3-methoxybenzaldehyde under acidic or basic conditions, often using acetic acid/sodium acetate or pyridine as catalysts . Its Z-configuration is stabilized by intramolecular hydrogen bonding and π-π stacking, as confirmed by X-ray crystallography of analogous compounds .

This derivative exhibits diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties, attributed to the electron-donating 4-hydroxy-3-methoxyphenyl substituent, which enhances reactivity and target binding .

Properties

CAS No. |

88498-93-5 |

|---|---|

Molecular Formula |

C17H12N2O3S |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |

InChI |

InChI=1S/C17H12N2O3S/c1-22-14-8-10(6-7-13(14)20)9-15-16(21)19-12-5-3-2-4-11(12)18-17(19)23-15/h2-9,20H,1H3/b15-9+ |

InChI Key |

OUKLOIYJTOCKIT-OQLLNIDSSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/2\C(=O)N3C4=CC=CC=C4N=C3S2)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The synthesis proceeds via a Knoevenagel condensation followed by cyclization. In the first step, 2-mercaptobenzimidazole reacts with chloroacetic acid in the presence of acetic anhydride or glacial acetic acid to form an intermediate thioether. Subsequent condensation with 4-hydroxy-3-methoxybenzaldehyde generates an α,β-unsaturated ketone, which undergoes intramolecular cyclization to yield the thiazolo[3,2-a]benzimidazol-3(2H)-one core.

-

Reagents : 2-Mercaptobenzimidazole (1.0 equiv), chloroacetic acid (1.2 equiv), 4-hydroxy-3-methoxybenzaldehyde (1.1 equiv), acetic anhydride (3.0 equiv), sodium acetate (catalytic), piperidine (catalytic).

-

Conditions : Reflux in ethanol (80°C, 4–6 hours).

-

Workup : Precipitation upon cooling, filtration, and purification via recrystallization (ethanol/water) or column chromatography (chloroform:acetone, 8:1).

Structural Confirmation

The product is characterized by:

-

IR : C=O stretch at 1720–1730 cm⁻¹, O–H stretch (phenolic) at 3200–3400 cm⁻¹.

-

¹H NMR : A singlet at δ 8.2–8.4 ppm for the exocyclic methylene proton (=CH), coupled with aromatic protons from the benzimidazole (δ 6.9–7.8 ppm) and substituted phenyl group (δ 6.7–7.2 ppm).

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the synthesis of 2-arylidenethiazolo[3,2-a]benzimidazol-3(2H)-ones, reducing reaction times from hours to minutes while improving yields.

Optimized Microwave Protocol

-

Reagents : 2-Mercaptobenzimidazole (1.0 equiv), chloroacetic acid (1.2 equiv), 4-hydroxy-3-methoxybenzaldehyde (1.1 equiv), acetic acid (solvent).

-

Conditions : Microwave irradiation (300 W, 120°C, 15–20 minutes).

-

Workup : Direct precipitation upon cooling, filtration, and washing with cold ethanol.

Advantages Over Conventional Heating

-

Time Efficiency : 20 minutes vs. 4–6 hours.

-

Reduced Side Products : Higher regioselectivity due to uniform heating.

Solvent-Free Mechanochemical Synthesis

Emerging mechanochemical methods eliminate solvent use, aligning with green chemistry principles.

Ball Milling Procedure

-

Reagents : 2-Mercaptobenzimidazole, chloroacetic acid, 4-hydroxy-3-methoxybenzaldehyde (1:1.2:1.1 molar ratio).

-

Conditions : Ball milling (stainless steel jars, 500 rpm, 60 minutes).

-

Workup : Crude product washed with ethanol.

Post-Synthetic Modifications

Oxidation of the Thiazole Ring

The sulfur atom in the thiazole ring can be oxidized to sulfone derivatives using hydrogen peroxide and tungstate catalysts:

Conditions : 30% H₂O₂, K₂WO₄ (5 mol%), ethanol, 50°C, 3 hours.

Comparative Analysis of Synthetic Methods

| Method | Time | Yield (%) | Purity | Eco-Friendliness |

|---|---|---|---|---|

| Conventional Reflux | 4–6 h | 65–72 | High | Moderate |

| Microwave | 20 min | 78–82 | High | High |

| Mechanochemical | 1 h | 70–75 | Moderate | Excellent |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Thiazolo(3,2-a)benzimidazol-3(2H)-one, 2-((4-hydroxy-3-methoxyphenyl)methylene)- can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Structural Characteristics

The compound features a thiazole ring fused with a benzimidazole moiety, along with a hydroxybenzylidene substituent. This structural configuration contributes to its diverse biological properties and potential applications in drug development and material sciences.

Medicinal Chemistry Applications

- Antimicrobial Activity : Thiazolo(3,2-a)benzimidazole derivatives have shown significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various pathogens through mechanisms involving enzyme inhibition and disruption of metabolic pathways .

- Anticancer Properties : The compound has been investigated for its anticancer potential. It acts as an inhibitor of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), which is involved in cancer cell proliferation. One derivative exhibited a Ki value of 467 nM against ATP, demonstrating selective inhibition without affecting other ecto-nucleotidases .

- Diabetes Management : Research has highlighted the potential of thiazolo(3,2-a)benzimidazole derivatives as antidiabetic agents. Their ability to modulate glucose metabolism and insulin sensitivity is under investigation, with some compounds showing promising results in preliminary pharmacological studies .

- Enzyme Inhibition : The compound's derivatives have been identified as effective inhibitors of various enzymes critical for disease progression. For instance, their interaction with specific proteins can lead to the modulation of signaling pathways involved in inflammatory responses and cancer metastasis .

Material Science Applications

- Organic Electronics : The unique electronic properties of thiazolo(3,2-a)benzimidazole derivatives make them suitable candidates for applications in organic electronics and photonics. Their ability to form stable thin films and exhibit semiconducting properties opens new avenues for the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.

- Nanomaterials : The synthesis of nanomaterials using thiazolo(3,2-a)benzimidazole derivatives is being explored for applications in drug delivery systems and biosensors. Their biocompatibility and ability to interact with biological macromolecules enhance their utility in nanotechnology .

Case Study 1: Anticancer Activity

A study investigated several thiazolo(3,2-a)benzimidazole derivatives for their anticancer activities against various cancer cell lines. Among them, one derivative demonstrated significant cytotoxic effects at low concentrations, leading to apoptosis in cancer cells without affecting normal cells .

Case Study 2: Antimicrobial Efficacy

In another research project, a series of thiazolo(3,2-a)benzimidazole compounds were tested against drug-resistant bacterial strains. Results showed that certain derivatives exhibited potent antimicrobial activity comparable to conventional antibiotics, suggesting their potential as novel therapeutic agents .

Mechanism of Action

The mechanism of action of Thiazolo(3,2-a)benzimidazol-3(2H)-one, 2-((4-hydroxy-3-methoxyphenyl)methylene)- involves interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of specific enzymes.

Receptors: Binding to receptors to modulate signaling pathways.

DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Solubility and Stability:

| Compound | LogP | Solubility (mg/mL) | Thermal Stability (°C) |

|---|---|---|---|

| Target Compound | 2.1 | 0.15 (DMSO) | 220 |

| 3-Chlorophenyl Derivative | 3.5 | 0.08 (DMSO) | 240 |

| 4-Chlorophenyl Derivative | 3.2 | 0.10 (DMSO) | 235 |

- The target compound’s lower LogP (2.1 vs. 3.2–3.5 for chlorinated derivatives) reflects increased polarity due to hydroxyl/methoxy groups, reducing membrane permeability but improving aqueous solubility .

- Chlorinated analogs exhibit higher thermal stability, attributed to stronger C-Cl bonds .

Mechanistic and Structural Insights

- Planarity and Crystal Packing: X-ray studies of the 4-chlorophenyl derivative reveal near-planar geometries (dihedral angle: 2.1° between arylidene and core), facilitating π-π stacking and intramolecular C–H···S interactions critical for biological activity .

- Electrochemical Behavior: 2-Arylazo derivatives undergo pH-dependent reduction, with electron-withdrawing substituents (e.g., Cl) stabilizing radical intermediates, enhancing antitumor effects .

Biological Activity

Thiazolo(3,2-a)benzimidazol-3(2H)-one, 2-((4-hydroxy-3-methoxyphenyl)methylene)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a thiazole ring fused to a benzimidazole moiety , with a hydroxybenzylidene substituent . This unique structure enhances its solubility and interaction with biological targets, making it a promising candidate for drug development.

Antimicrobial Activity

Thiazolo(3,2-a)benzimidazol-3(2H)-one derivatives have demonstrated significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various pathogens, including bacteria and fungi. For instance, studies have reported minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against certain bacterial strains, showcasing their potency .

| Pathogen | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.25 | Bactericidal |

| Escherichia coli | 0.30 | Bactericidal |

| Candida albicans | 0.50 | Fungicidal |

Anticancer Activity

The anticancer potential of thiazolo(3,2-a)benzimidazol-3(2H)-one has been evaluated against various cancer cell lines. Notably, compounds derived from this structure have shown cytotoxic effects on triple-negative breast cancer (TNBC) cells, specifically the MDA-MB-231 line. The most active derivatives reported include:

- Compound 4m : IC = 7.6 ± 0.5 µM

- Compound 7b : IC = 13.2 ± 1.1 µM

These compounds induce apoptosis by regulating key proteins involved in cell survival and death pathways, such as Bax and Bcl-2 , leading to increased levels of active caspase-3 .

| Compound | IC (µM) | Mechanism of Action |

|---|---|---|

| 4m | 7.6 ± 0.5 | Induces apoptosis via Bax/Bcl-2 modulation |

| 7b | 13.2 ± 1.1 | Increases caspase-3 activity |

The biological activity of thiazolo(3,2-a)benzimidazol-3(2H)-one is attributed to its ability to interact with various biological macromolecules:

- Enzyme Inhibition : The compound can inhibit enzymes critical for microbial growth and cancer cell proliferation.

- Apoptosis Induction : It promotes apoptosis in cancer cells by altering the expression of apoptotic proteins.

- Biofilm Disruption : It has shown efficacy in inhibiting biofilm formation in bacterial species like Staphylococcus aureus.

Case Studies

Several studies have focused on the synthesis and evaluation of thiazolo(3,2-a)benzimidazol derivatives:

- A study highlighted the synthesis of thiazolo[3,2-a]benzimidazol derivatives and their in vitro evaluation against various pathogens and cancer cell lines .

- Another research effort demonstrated the compound's effectiveness in inducing apoptosis in MDA-MB-231 cells through flow cytometric analysis of cell cycle progression .

Q & A

Basic: What are the common synthetic routes for thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives?

Methodological Answer:

The synthesis typically involves cyclocondensation reactions. For example, derivatives can be synthesized by reacting substituted benzaldehydes with precursors like benzo[d]thiazolo[3,2-a]imidazol-3-one under reflux conditions in ethanol with glacial acetic acid as a catalyst . Another route involves thiosemicarbazide reacting with aldehydes under acidic conditions to form thiazole rings, followed by cyclization . Key intermediates, such as 4-amino-triazole derivatives, are often used to introduce substituents at the 2-position . Purification is typically achieved via recrystallization or column chromatography, with structural confirmation using NMR and X-ray crystallography .

Advanced: How can molecular docking optimize the design of derivatives for antifungal activity?

Methodological Answer:

Molecular docking studies using enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) can predict binding affinities. For instance, substituents such as the 4-hydroxy-3-methoxy group may enhance hydrogen bonding with active-site residues. Computational workflows (e.g., AutoDock Vina) should include ligand preparation (protonation states, energy minimization), grid box setup around the active site, and validation via re-docking known inhibitors. Results should guide synthetic prioritization, e.g., derivatives with higher predicted binding scores (-ΔG) are synthesized first .

Basic: What spectroscopic techniques confirm the structure of thiazolo-benzimidazole derivatives?

Methodological Answer:

- NMR (¹H/¹³C): Aromatic protons (δ 6.5–8.5 ppm) and carbonyl carbons (δ 160–180 ppm) confirm the fused heterocyclic core. Methoxy groups appear as singlets (~δ 3.8 ppm) .

- X-ray Crystallography: Resolves bond lengths and angles, e.g., the exocyclic C=C bond in the benzylidene moiety (1.34–1.38 Å) confirms conjugation .

- IR Spectroscopy: Stretching vibrations for C=O (~1700 cm⁻¹) and C=N (~1600 cm⁻¹) validate the thiazolo-benzimidazole scaffold .

Advanced: How do substituent variations impact biological activity in structure-activity relationship (SAR) studies?

Methodological Answer:

- Electron-Donating Groups (e.g., -OCH₃): Enhance antifungal activity by improving solubility and binding to hydrophobic enzyme pockets .

- Halogen Substituents (e.g., -Cl): Increase lipophilicity, improving membrane permeability but may reduce selectivity .

- Positional Effects: Substituents at the 4-hydroxy-3-methoxyphenyl position show higher activity than para-substituted analogs due to steric and electronic complementarity with target enzymes .

Advanced: How can researchers resolve contradictions in bioactivity data from different synthetic batches?

Methodological Answer:

- Purity Analysis: Use HPLC (≥95% purity) to rule out impurities affecting bioactivity .

- Crystallographic Verification: Confirm stereochemical consistency (e.g., Z/E isomerism in benzylidene moieties) via X-ray diffraction .

- Dose-Response Curves: Compare EC₅₀ values across batches to identify outliers. Reproduce reactions under controlled conditions (e.g., inert atmosphere, standardized reflux times) .

Basic: What intermediates are critical in synthesizing 2-((4-hydroxy-3-methoxyphenyl)methylene)-thiazolo-benzimidazolone?

Methodological Answer:

- Precursor 1: 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole, synthesized via nucleophilic substitution of dichlorophenol with triazole .

- Precursor 2: 4-Hydroxy-3-methoxybenzaldehyde, prepared by O-methylation of vanillin .

- Key Step: Condensation of the aldehyde with the triazole precursor under acidic reflux, followed by cyclization to form the thiazolo-benzimidazole core .

Advanced: What environmental impact assessment strategies apply to novel thiazolo-benzimidazole derivatives?

Methodological Answer:

- Biodegradability Testing: Use OECD 301B (CO₂ evolution test) to assess microbial breakdown .

- Ecotoxicology: Evaluate acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201). Derivatives with logP >3 may require bioaccumulation studies .

- Fate Modeling: Predict environmental partitioning using EPI Suite™, focusing on soil adsorption (Koc) and aquatic persistence (t½) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.